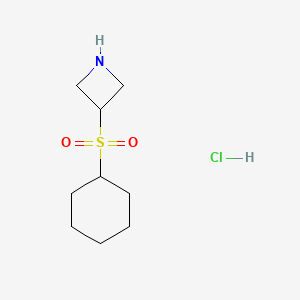
tert-Butyl 3-fluoro-4-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate
Descripción general
Descripción
The compound you mentioned is a complex organic molecule. It contains a tert-butyl group, a common component in organic chemistry known for its unique reactivity pattern due to its crowded structure . The compound also includes a fluorine atom and a hydroxymethyl group attached to a dihydropyridine ring, which is a common structure in many pharmaceutical compounds.
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and a cyclic structure. The tert-butyl group is known for its unique reactivity pattern due to its crowded structure .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions like catalytic protodeboronation . This involves a radical approach and is paired with a Matteson–CH2–homologation .Aplicaciones Científicas De Investigación
Synthesis of Polyhydroxylated Piperidines
- A study by Ramalingam et al. (2012) describes an efficient synthesis process of a similar compound, which serves as a common intermediate for various polyhydroxylated piperidines. These piperidines are precursors for the synthesis of 1-deoxy-L-mannojirimycin, 1-deoxy-L-idonojirimycin, L-fagomycin, and related analogs (Ramalingam et al., 2012).
Molecular and Crystal Structure Analysis
- Çolak et al. (2021) synthesized compounds derived from tert-butyl 4-oxopiperidine-1-carboxylate and characterized their molecular and crystal structures using X-ray crystallographic analysis. This shows the compound's utility in structural chemistry studies (Çolak et al., 2021).
Chemical Reactions and Synthesis Processes
- Görlitzer and Baltrusch (2000) investigated the reaction mechanism involving a derivative of this compound, highlighting its role in chemical synthesis studies (Görlitzer & Baltrusch, 2000).
Intermediate in Anticancer Drug Synthesis
- Zhang et al. (2018) presented a method for synthesizing tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs. This underscores the compound's significance in medicinal chemistry (Zhang et al., 2018).
Propiedades
IUPAC Name |
tert-butyl 5-fluoro-4-(hydroxymethyl)-3,6-dihydro-2H-pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18FNO3/c1-11(2,3)16-10(15)13-5-4-8(7-14)9(12)6-13/h14H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXALFFNXYAHRTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=C(C1)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-fluoro-4-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



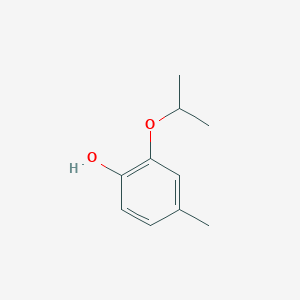
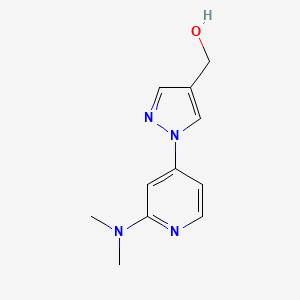
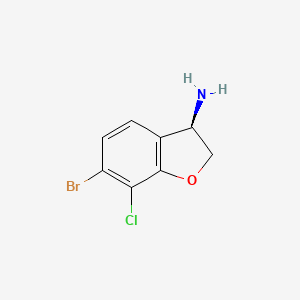
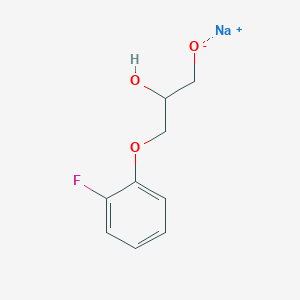
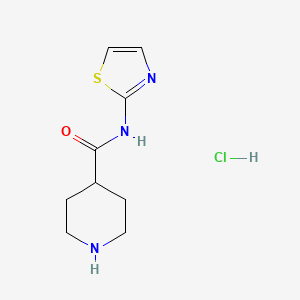
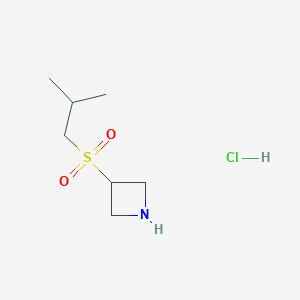
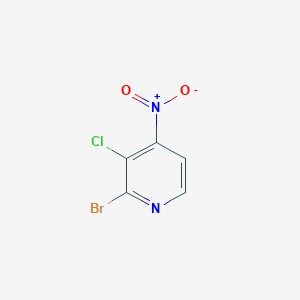
![2-Iodo-7-methoxybenzo[d]thiazole](/img/structure/B1403642.png)
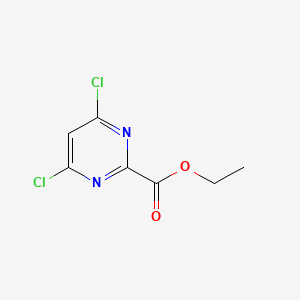
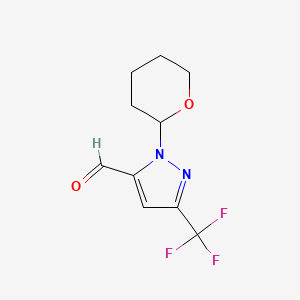
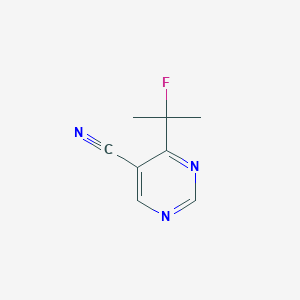
![4-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride](/img/structure/B1403649.png)
![2-[2-(Propan-2-ylsulfanyl)ethyl]piperidine hydrochloride](/img/structure/B1403650.png)
